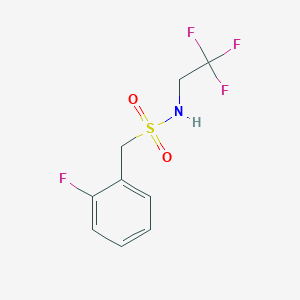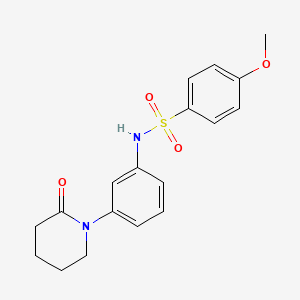![molecular formula C20H17N5O B2425676 3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide CAS No. 321385-62-0](/img/structure/B2425676.png)
3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide is a synthetic organic compound that features a unique combination of imidazole, phenyl, and pyrazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide typically involves multiple steps:
-
Formation of the Imidazole Derivative: : The initial step involves the preparation of 4-(1H-imidazol-1-yl)benzaldehyde. This can be achieved through the reaction of 4-bromobenzaldehyde with imidazole in the presence of a base such as potassium carbonate.
-
Synthesis of the Pyrazole Core: : The next step is the formation of the pyrazole ring. This can be done by reacting 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to yield 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid.
-
Coupling Reaction: : The final step involves the coupling of the imidazole derivative with the pyrazole core. This can be achieved through a condensation reaction using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to enhance yield and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and phenyl rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
-
Biology: : It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
-
Medicine: : The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
-
Industry: : It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide exerts its effects involves interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease processes.
-
Pathways Involved: : The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and immune response. This can lead to the inhibition of cancer cell growth or the suppression of microbial infections.
相似化合物的比较
3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
- 4-(1H-imidazol-1-yl)benzaldehyde
- 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid
-
Uniqueness: : The unique combination of imidazole, phenyl, and pyrazole moieties in this compound provides distinct chemical properties and biological activities that are not observed in the similar compounds listed above.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
3-(4-imidazol-1-ylphenyl)-N-(4-methylphenyl)pyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-15-2-6-17(7-3-15)22-20(26)25-12-10-19(23-25)16-4-8-18(9-5-16)24-13-11-21-14-24/h2-14H,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPNUAYDWAOZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2C=CC(=N2)C3=CC=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
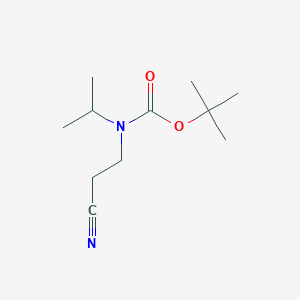
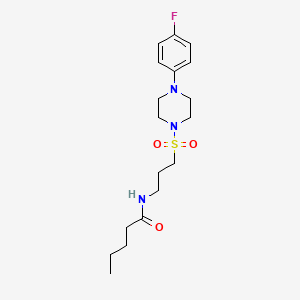
![Methyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B2425597.png)
![1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2425599.png)
![1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate](/img/structure/B2425600.png)
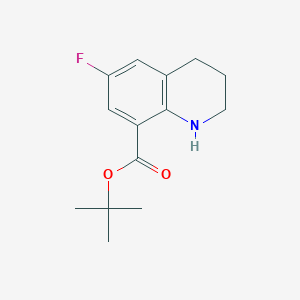
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one](/img/structure/B2425602.png)
![N-((5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiophen-2-yl)methyl)acetamide](/img/structure/B2425604.png)
![N-{1-[2-(4-fluorophenoxy)ethyl]piperidin-4-yl}-2-phenylethene-1-sulfonamide](/img/structure/B2425605.png)
![3-(3-CHLOROPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE](/img/structure/B2425606.png)
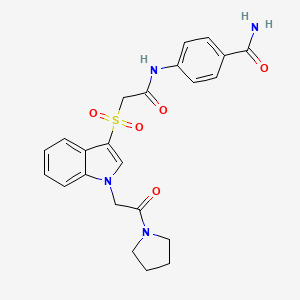
![(6-Chloropyridin-3-yl)-(3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone;hydrochloride](/img/structure/B2425609.png)
